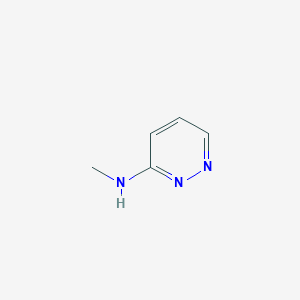

N-methylpyridazin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-6-5-3-2-4-7-8-5/h2-4H,1H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLUCQHODWVRCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methylpyridazin 3 Amine and Its Derivatives

Strategies for Functionalization and Derivatization

Palladium-Mediated C6 Functionalization

Palladium catalysis is a cornerstone for the functionalization of pyridazine (B1198779) rings. The C6 position, in particular, can be targeted for modification through various palladium-mediated reactions. These methods are valued for their efficiency and tolerance of a wide range of functional groups. For instance, palladium-catalyzed carbonylative coupling reactions can convert halo-pyridazines into amides, esters, and ketones. In the case of 3,6-diiodopyridazine, aminocarbonylation with various amines in the presence of a palladium catalyst and a bidentate ligand like Xantphos can selectively produce the corresponding 3,6-diamides. This highlights the capacity to functionalize the pyridazine core at multiple sites.

Furthermore, a novel approach using a benzyl-palladium complex enables the C2-selective C-H amination of azines, a reaction that can be applied to pyridazine derivatives. This method overcomes the typical challenges of site-selectivity in C-H functionalization on electron-deficient rings. The use of specific directing groups and palladium catalysts allows for the introduction of amine functionalities with high precision.

Suzuki Cross-Coupling Reactions for Pyridazine Functionalization

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds and is widely used for functionalizing pyridazine scaffolds. This reaction typically involves the coupling of a halo-pyridazine with an organoboronic acid or ester in the presence of a palladium catalyst and a base. The Suzuki reaction is advantageous due to the stability, low toxicity, and commercial availability of the boronic acid reagents. It has been successfully applied to synthesize a variety of π-conjugated systems based on pyridazine and other heterocycles.

To improve efficiency and reduce waste, one-pot borylation/Suzuki reactions have been developed. This approach allows for the in-situ generation of the pyridazine boronic ester from a halopyridazine, which then immediately undergoes the Suzuki coupling with another aryl halide in the same reaction vessel. A microwave-assisted one-pot protocol has been shown to be effective for coupling bromo-pyridines and other halo-aromatics, a method applicable to pyridazine derivatives. This technique often eliminates the need for a second catalyst loading and significantly reduces reaction times, for example, completing both the borylation and Suzuki steps in under 90 minutes with microwave irradiation.

The success and efficiency of the Suzuki cross-coupling reaction are highly dependent on the choice of catalyst, ligands, base, and solvent.

Catalysts and Ligands: The most common catalyst system is a palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or a palladium(II) precursor like Palladium(II) acetate (B1210297) (Pd(OAc)₂) which is reduced in situ. The choice of phosphine (B1218219) ligand is critical. For electron-rich and sterically hindered substrates, bulky and electron-rich ligands like SPhos and XPhos can provide higher yields. For coupling with nitrogen-rich heterocycles, which can sometimes inhibit catalysis, specific precatalysts have been developed to ensure high efficiency. In some cases, nickel-based catalysts have also been explored, although they can be inhibited by α-halo-N-heterocycles.

Bases and Solvents: A base is required to activate the boronic acid for transmetalation. Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The selection of the base can significantly impact the reaction yield. Solvents are typically mixtures of an organic solvent and water, such as 1,2-dimethoxyethane (B42094) (DME)/water, or 1,4-dioxane/water. Aqueous media are considered environmentally friendly and can facilitate the reaction.

The following table summarizes typical conditions for Suzuki cross-coupling on pyridazine-related structures:

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2M aq.) | DME/Ethanol (B145695) | 80 | 14-28 | |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate-Good | |

| 3-Chloroindazole | Phenylboronic acid | Pd₂(dba)₃/SPhos (2%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 81 | |

| 4'-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) (0.1%) | KOH | Ethanol/H₂O | MW (60W) | 95 |

Nucleophilic Aromatic Substitution (NAS) for C6 Substitution

The electron-deficient character of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly when a good leaving group, such as a halogen, is present at an activated position like C6. This provides a direct route for introducing a variety of nucleophiles. The reaction proceeds via a Meisenheimer-type intermediate, and the negative charge is stabilized by the ring nitrogen atoms.

For example, the chlorine atom at the C6 position of N-benzyl-6-chloro-N-methylpyridazin-3-amine can be readily displaced by amine nucleophiles like morpholine (B109124) or piperidine. These reactions are typically carried out under basic conditions, using a base such as potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethylformamide (DMF). The electron-withdrawing nature of the pyridazine nitrogens activates the C6 position towards nucleophilic attack.

Benzyl (B1604629) Hydrogenolysis Pathways

The benzyl group is frequently used as a protecting group for amines in multi-step syntheses due to its stability under various conditions and its relatively straightforward removal. The most common method for debenzylation is catalytic hydrogenolysis.

This process typically involves reacting the N-benzyl amine with hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). The reaction is usually performed in a protic solvent like methanol (B129727) (MeOH) or ethanol (EtOH) at ambient temperature and pressure. The hydrogenolytic cleavage of the C-N bond is gene

Chemical Reactivity and Mechanistic Investigations of N Methylpyridazin 3 Amine Systems

Reaction Pathways and Intermediates

The reactivity of N-methylpyridazin-3-amine is dictated by the electron-deficient nature of the pyridazine (B1198779) ring and the presence of the activating methylamino group. These features allow for a variety of reaction pathways, including ring-opening mechanisms, sigmatropic rearrangements, and participation in catalytic cycles involving radical intermediates and metal-ligand coordination.

Transient Ring-Opening Mechanisms

While direct evidence for transient ring-opening mechanisms of this compound is not extensively documented, studies on related pyridazine derivatives, particularly pyridazine N-oxides, have demonstrated the feasibility of such pathways under photochemical conditions. For instance, the photolysis of pyridazine N-oxides can lead to the formation of transient (Z)-diazoenone intermediates through a ring-opening process. acs.org This transformation is a key step in the synthesis of various nitrogen-containing heterocycles, such as 1H-pyrazoles. acs.orgnih.govfigshare.com The reaction proceeds through the photoinduced cleavage of the N-O bond, followed by ring opening to a transient intermediate, which can then undergo secondary reactions. acs.org It is plausible that under specific conditions, such as photochemical excitation, this compound or its derivatives could undergo analogous ring-opening reactions, leading to highly reactive intermediates that can be trapped to form novel chemical structures. The presence of heteroatom substituents on the pyridazine nucleus has been shown to influence the desired photochemical reactivity. acs.orgacs.org

1,3-Nitrogen Shift Phenomena

Sigmatropic rearrangements, such as 1,3-shifts, are pericyclic reactions that involve the migration of a sigma bond across a pi system. In the context of this compound, a 1,3-nitrogen shift would involve the migration of the methyl group or a hydrogen atom from the exocyclic nitrogen to one of the ring nitrogen atoms. Thermal nih.govfigshare.com alkyl shifts are known to be challenging in open-chain systems due to the highly ordered transition state required. wikipedia.orgresearchgate.net However, such rearrangements can be more feasible in cyclic molecules. wikipedia.org

Radical Intermediate Formation in Catalytic Cycles

The involvement of radical intermediates in the functionalization of nitrogen heterocycles is a growing area of research. For this compound, the formation of nitrogen-centered radicals could be a key step in various catalytic cycles. For instance, the Hofmann-Löffler-Freytag reaction involves the formation of a nitrogen-centered radical from a protonated N-haloamine, which can then undergo intramolecular hydrogen atom transfer to form a carbon-centered radical, leading to the synthesis of pyrrolidines or piperidines. researchgate.netrsc.org While this reaction typically requires an N-halo precursor, it demonstrates a viable pathway for generating radical intermediates from amine functionalities.

Quantum chemical studies on the Hofmann-Löffler-Freytag reaction for nicotine (B1678760) synthesis have analyzed the rate-determining hydrogen atom transfer (HAT) step, highlighting the influence of substituents on both the nitrogen and carbon atoms. rsc.org It is conceivable that under appropriate catalytic conditions, this compound could participate in similar radical-mediated transformations. For example, pyridine-containing macrocyclic complexes have been shown to be effective in catalytic oxidation reactions, where the electronic properties of the pyridine (B92270) ring play a crucial role in stabilizing high-valent metal-oxo intermediates and influencing their reactivity. unimi.it

Metal-Ligand Coordination in Reaction Mechanisms

The pyridazine moiety in this compound possesses two nitrogen atoms with lone pairs of electrons, making it a potential ligand for metal centers. The coordination of the pyridazine ring to a metal can significantly alter its reactivity and facilitate various catalytic transformations. Aminopyridine and pyridazine-based ligands have been extensively used in coordination chemistry and catalysis. researchgate.netvot.plresearchgate.netelsevierpure.comnih.govacs.org

This compound can potentially act as a monodentate ligand, coordinating through one of the ring nitrogens, or as a bidentate ligand, bridging two metal centers. The coordination mode will depend on the metal, the other ligands present, and the reaction conditions. The coordination of a metal to the pyridazine ring can activate the ring towards nucleophilic attack or facilitate other transformations by altering the electronic properties of the ring. For example, in the context of olefin polymerization, group-IV metal complexes with aminopyridinato ligands have shown good catalytic activities. researchgate.net The design of the ligand and the metal center can be fine-tuned to optimize the catalyst's performance. vot.pl The inherent polarity and hydrogen-bonding capacity of the pyridazine ring are also important factors in its coordination behavior and its role in molecular recognition. nih.gov

Kinetic and Thermodynamic Aspects of Reactivity

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is essential for controlling reaction outcomes and designing efficient synthetic routes.

Rate Constant Determinations for Key Reactions

Kinetic studies provide valuable insights into reaction mechanisms. For pyridazine systems, kinetic studies on nucleophilic aromatic substitution (SNAr) reactions have been reported. For example, a study on the replacement of the methylsulphonyl group in substituted pyridazines by methoxide (B1231860) ion revealed that the methylsulphonyl compound is significantly more reactive than the corresponding chloro-compound. rsc.org

While specific rate constants for reactions of this compound are not available, data from related systems can provide a basis for understanding its reactivity. The table below presents kinetic data for the reaction of 3-substituted pyridazines with methoxide ion, illustrating the effect of the leaving group on the reaction rate.

| Substrate | Leaving Group | Temperature (°C) | k (l mol⁻¹ s⁻¹) | Relative Rate |

| 3-Chloro-6-phenylpyridazine | Cl | 40.2 | 1.1 x 10⁻⁵ | 1 |

| 3-Methylsulphonyl-6-phenylpyridazine | SO₂Me | 40.2 | 9.9 x 10⁻⁴ | 90 |

Data sourced from a kinetic study on the reactions of methylsulphonylpyridazines with methoxide ion. rsc.org

This data clearly shows that the methylsulphonyl group is a much better leaving group than chlorine in this particular SNAr reaction on the pyridazine ring. Such kinetic information is crucial for predicting the feasibility and outcome of synthetic transformations involving pyridazine derivatives.

Activation Energy Profiling for Reaction Steps

No experimental or computational studies detailing the activation energy profiles for reactions involving this compound were found. In general, the activation energy of a chemical reaction is the minimum amount of energy required for reactants to transform into products. For reactions involving aminopyridazine systems, the activation energy would be influenced by factors such as the nature of the reactants, the reaction mechanism, and the presence of any catalysts.

Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to calculate activation energies and elucidate reaction mechanisms. Such studies provide valuable insights into the transition states and energy barriers of a reaction pathway. However, no such specific studies for this compound have been identified.

Solvent Effects on Reaction Outcomes and Selectivity

Specific data on the effect of solvents on the reaction outcomes and selectivity for this compound is not available. However, the choice of solvent can significantly influence the rate and selectivity of chemical reactions involving polar molecules like aminopyridazines.

In general, polar protic solvents (e.g., water, alcohols) can solvate both cations and anions effectively through hydrogen bonding. This can stabilize charged intermediates and transition states, potentially altering the reaction pathway. Polar aprotic solvents (e.g., DMSO, DMF) are also capable of solvating cations but are less effective at solvating anions. The differential solvation of reacting species and transition states by various solvents can lead to different product distributions and reaction rates. For nucleophilic substitution reactions on the pyridazine ring, the solvent polarity can play a crucial role in the reaction mechanism (SNAr vs. other pathways).

Table 1: General Solvent Effects on Reactions of Pyridazine Derivatives

| Solvent Type | General Effect on Reactivity | Potential Impact on Selectivity |

| Polar Protic | Can stabilize charged intermediates and transition states. May slow down reactions involving anionic nucleophiles due to strong solvation. | Can influence the regioselectivity of substitution reactions by selectively solvating different transition states. |

| Polar Aprotic | Can accelerate SNAr reactions by solvating the cation of the nucleophile, leaving the anion more reactive. | May favor pathways that proceed through less charged transition states compared to polar protic solvents. |

| Nonpolar | Generally disfavored for reactions involving polar or charged species. | Can favor concerted or radical pathways over ionic mechanisms. |

This table is a generalized representation and not based on specific data for this compound.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations (e.g., DFT Studies)

A full quantum mechanical investigation of N-methylpyridazin-3-amine would provide significant insights into its intrinsic properties. Such studies, typically performed using DFT, would elucidate the molecule's electronic structure, stability, and reactivity. While general principles of amine and pyridazine (B1198779) chemistry can offer estimations of its behavior, precise quantitative data from DFT calculations are necessary for a deeper understanding.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a critical component of computational chemistry for predicting a molecule's reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

Reactivity Indices Determinations

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These indices, derived from conceptual DFT, provide a quantitative measure of different aspects of reactivity.

Table 1: Conceptual DFT Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

This table outlines the standard formulas used for calculating global reactivity descriptors. The actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis would generate a 3D map of the electronic density around this compound. This map uses a color scale to indicate regions of varying electrostatic potential. Red areas typically represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyridazine ring and the amine group, highlighting them as potential sites for interaction with electrophiles.

Conceptual Density Functional Theory (DFT) Global Reactivity Descriptors

As mentioned in section 4.1.2, Conceptual DFT provides a framework for defining and calculating various indices that describe a molecule's intrinsic reactivity. These descriptors, including electronegativity, chemical hardness, and the electrophilicity index, offer a theoretical basis for predicting how this compound would behave in chemical reactions. A comprehensive study would involve calculating these values to compare its reactivity with other related compounds.

Modeling of Transition States and Reaction Energetics

Computational modeling can be extended to investigate the mechanisms of reactions involving this compound. By locating the transition state structures and calculating the activation energies, researchers can predict the feasibility and pathways of various chemical transformations. For example, in a potential reaction, DFT calculations could model the energy profile, identifying the energy barriers and the stability of intermediates and products. This type of analysis is invaluable for understanding reaction kinetics and designing synthetic routes.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of N-methylpyridazin-3-amine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The spectrum would feature signals for the three aromatic protons on the pyridazine (B1198779) ring, the proton on the amine nitrogen, and the three protons of the N-methyl group.

Based on the analysis of structurally related compounds, the predicted chemical shifts (δ) are presented in Table 1. google.com The pyridazine ring protons are expected to appear in the downfield region (typically δ 6.5–9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atoms. The proton H-6, being adjacent to two nitrogen atoms, would likely be the most downfield signal. The N-methyl protons are anticipated to appear as a doublet in the upfield region, with its splitting caused by coupling to the adjacent N-H proton. google.com The N-H proton itself would likely appear as a broad quartet, though its signal can be broad and variable in position depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted data based on related structures and spectroscopic principles)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~7.20 | Doublet of doublets (dd) | J4,5 ≈ 9.0 Hz, J4,6 ≈ 2.0 Hz |

| H-5 | ~6.80 | Doublet of doublets (dd) | J5,4 ≈ 9.0 Hz, J5,6 ≈ 4.5 Hz |

| H-6 | ~8.50 | Doublet of doublets (dd) | J6,5 ≈ 4.5 Hz, J6,4 ≈ 2.0 Hz |

| N-H | Variable (e.g., ~5.0) | Quartet (q) or broad singlet (br s) | JNH,CH3 ≈ 5.0 Hz |

| N-CH₃ | ~3.12 | Doublet (d) | JCH3,NH ≈ 5.0 Hz |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected: four for the pyridazine ring carbons and one for the N-methyl carbon. The carbon atoms of the pyridazine ring are expected to resonate in the downfield region (δ 110–160 ppm), characteristic of aromatic and heteroaromatic systems. The C-3 carbon, being directly attached to the amine group, and the C-6 carbon, positioned between two nitrogen atoms, are predicted to be the most deshielded among the ring carbons. The N-methyl carbon will appear significantly further upfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted data based on related structures and spectroscopic principles)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~158 |

| C-4 | ~125 |

| C-5 | ~115 |

| C-6 | ~148 |

| N-CH₃ | ~30 |

To unequivocally assign the proton and carbon signals and confirm the molecular structure, various two-dimensional (2D) NMR experiments are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show correlations between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions on the pyridazine ring. A correlation between the N-H proton and the N-CH₃ protons would also be expected, confirming the N-methyl group's connection to the amine.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the ¹H NMR signals for H-4, H-5, H-6, and the N-CH₃ group to their corresponding ¹³C NMR signals (C-4, C-5, C-6, and N-CH₃).

The N-CH₃ protons to the C-3 carbon.

The H-4 proton to carbons C-3, C-5, and C-6.

The H-6 proton to carbons C-4 and C-5.

Together, these 1D and 2D NMR techniques provide a complete and unambiguous assignment of all proton and carbon atoms, thereby confirming the chemical structure of this compound.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₅H₇N₃), the exact molecular weight is 109.13 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺•). Due to the nitrogen rule, a compound with an odd number of nitrogen atoms (three in this case) will have a molecular ion with an odd mass-to-charge ratio (m/z). Therefore, the molecular ion peak for this compound is expected at m/z = 109.

The fragmentation pattern provides further structural evidence. For amines, a characteristic fragmentation pathway is α-cleavage (cleavage of the bond adjacent to the nitrogen atom). The primary fragmentation patterns expected for this compound are detailed in Table 3.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 109 | [C₅H₇N₃]⁺• | Molecular Ion (M⁺•) |

| 108 | [C₅H₆N₃]⁺ | Loss of a hydrogen radical (•H) from the amine or methyl group |

| 94 | [C₄H₄N₃]⁺ | α-cleavage with loss of a methyl radical (•CH₃) |

| 82 | [C₄H₆N₂]⁺• | Loss of hydrogen cyanide (HCN) from the molecular ion |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the chemical bonds within a molecule. These methods are excellent for identifying functional groups. The spectrum of this compound is characterized by vibrations from the N-H and C-H bonds, the pyridazine ring, and the C-N bonds. kaist.ac.krnih.gov

N-H Vibrations: As a secondary amine, a single, moderately sharp N-H stretching band is expected in the IR spectrum around 3350–3310 cm⁻¹. An N-H bending vibration may also be observed near 1550-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations from the pyridazine ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

Ring Vibrations: The C=C and C=N stretching vibrations of the pyridazine ring typically appear as a series of bands in the 1600–1400 cm⁻¹ region.

C-N Vibrations: The stretching vibration of the aromatic C-N bond is expected in the 1335–1250 cm⁻¹ range.

Table 4: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3350 - 3310 | Medium, Sharp |

| Aromatic C-H Stretch | Pyridazine Ring | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | N-CH₃ | 2980 - 2850 | Medium |

| N-H Bend | Secondary Amine | 1650 - 1550 | Medium to Weak |

| C=C, C=N Ring Stretch | Pyridazine Ring | 1600 - 1400 | Strong to Medium |

| Aromatic C-N Stretch | Ar-NHCH₃ | 1335 - 1250 | Strong |

| Out-of-Plane C-H Bend | Pyridazine Ring | 900 - 675 | Strong |

Research on Modified N Methylpyridazin 3 Amine Architectures

Synthesis and Characterization of Novel N-Methylpyridazin-3-amine Derivatives

The synthesis of novel derivatives based on the this compound core often employs multi-step reaction sequences. A common strategy involves the initial synthesis of a pyridazine (B1198779) ring, which is subsequently modified. For instance, synthetic routes can start from accessible precursors like substituted acetophenones, which undergo condensation and cyclization reactions to form the core pyridazine structure. nih.govmdpi.com

One established method for creating pyridazin-3-one derivatives, a related class of compounds, involves a one-pot reaction of a para-substituted acetophenone (B1666503) with glyoxylic acid, followed by ring closure using hydrazine (B178648) hydrate. nih.gov The resulting pyridazinone core can then be further functionalized. While this route leads to a ketone at the 3-position, similar principles of building the pyridazine ring from acyclic precursors can be adapted.

A more direct approach to derivatizing the pyridazine ring involves nucleophilic aromatic substitution (SNAr) on a pre-formed, halogenated pyridazine scaffold. For example, a 6-chloropyridazin-3-amine can serve as a versatile intermediate. The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles, allowing for the introduction of a wide range of functional groups.

The characterization of these newly synthesized derivatives is crucial for confirming their structure and purity. Standard analytical techniques are employed, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry (MS). For instance, ¹H NMR analysis would confirm the presence of specific protons, such as the disappearance of a precursor's signal and the appearance of new signals corresponding to the added substituents. nih.gov High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds. mdpi.com

Below is a representative table of hypothetical this compound derivatives synthesized using various methods, along with their characterization data, based on findings for analogous compounds.

| Compound ID | R¹ Substituent (at C6) | R² Substituent (at C4/C5) | Molecular Formula | M.P. (°C) | ¹H NMR Key Signals (δ, ppm) |

| NMPA-01 | -Cl | -H | C₅H₆ClN₃ | 142-144 | 7.5 (d), 7.0 (d), 3.0 (s, 3H) |

| NMPA-02 | -OCH₃ | -H | C₆H₉N₃O | 110-112 | 7.3 (d), 6.8 (d), 3.9 (s, 3H), 3.0 (s, 3H) |

| NMPA-03 | -Ph | -H | C₁₁H₁₁N₃ | 165-167 | 7.9-7.4 (m, 7H), 3.1 (s, 3H) |

| NMPA-04 | -Cl | -CH₃ (at C4) | C₆H₈ClN₃ | 155-157 | 7.2 (s), 3.0 (s, 3H), 2.3 (s, 3H) |

This table is illustrative and based on data for structurally related pyridazine compounds.

Systematic Structural Modifications and Their Chemical Implications

Systematic structural modifications of the this compound architecture are undertaken to modulate its electronic and steric properties. These modifications can be targeted at various positions on the pyridazine ring, as well as the exocyclic amine group. The chemical implications of these changes are significant, affecting the molecule's reactivity, stability, and intermolecular interactions.

Ring Substitutions: Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups onto the pyridazine ring increases the electron density of the aromatic system. This generally enhances the nucleophilicity of the ring nitrogens and can influence the basicity of the molecule. Conversely, attaching electron-withdrawing groups (EWGs) such as chloro (-Cl) or nitro (-NO₂) decreases the ring's electron density. This makes the ring more susceptible to nucleophilic attack and can significantly alter the reactivity of other substituents. For example, a chlorine atom on the ring can be readily substituted by other functional groups, serving as a synthetic handle for further derivatization.

Modifications of the N-methyl group: While the core focus is on N-methyl derivatives, exploring analogues with larger N-alkyl or N-aryl groups can have profound steric and electronic effects. Increasing the steric bulk at the amine can hinder intermolecular interactions or shield the adjacent ring nitrogen atom.

The table below outlines common structural modifications and their anticipated chemical consequences.

| Modification Site | Type of Substituent | Example Group | Chemical Implication |

| C6 Position | Electron-Withdrawing | -Cl | Activates the ring for nucleophilic aromatic substitution. |

| C6 Position | Electron-Donating | -OCH₃ | Increases electron density of the ring system. |

| C4/C5 Positions | Alkyl Group | -CH₃ | Introduces steric bulk; slight electron-donating effect. |

| C4 Position | Aromatic Group | -Phenyl | Extends π-conjugation, affecting optical properties. |

These modifications are foundational to tuning the molecule for specific purposes, as changes in electronic distribution and steric profile directly impact how the molecule interacts with its environment.

Exploration of Structure-Property Relationships in Derivatized Systems

A primary goal of synthesizing and modifying this compound derivatives is to establish clear structure-property relationships (SPRs). This involves correlating specific structural features with observable physical, chemical, or photophysical properties. Understanding these relationships allows for the rational design of new molecules with desired characteristics, rather than relying on trial-and-error synthesis. cetjournal.it

For instance, extending the π-conjugated system by introducing aryl or styryl groups at positions 4, 5, or 6 can systematically shift the molecule's absorption and fluorescence spectra to longer wavelengths (a bathochromic shift). researchgate.net The nature and position of these substituents can have a significant and individualized effect on the photophysical properties. researchgate.net

Similarly, the introduction of polar functional groups or ionizable sites can drastically alter a derivative's solubility in different solvents. The relationship between chemical structure and properties like gas solubility, viscosity, and chemical equilibria is a key area of investigation in the development of new amine-based systems for various applications. cetjournal.it By systematically altering substituents, researchers can map how these changes influence key parameters. This process is often iterative, where the data from one set of synthesized compounds informs the design and synthesis of the next generation of molecules. cetjournal.it

The following table summarizes potential relationships between structural modifications and resulting properties in derivatized pyridazine systems.

| Structural Feature | Property Affected | Observed Trend |

| Extended π-conjugation (e.g., adding aryl groups) | UV-Vis Absorption | Shift to longer wavelengths (red shift). |

| Introduction of polar groups (e.g., -OH, -COOH) | Solubility | Increased solubility in polar solvents like water and ethanol (B145695). |

| Addition of halogens (e.g., -Cl, -Br) | Reactivity | Provides a site for further functionalization via substitution reactions. |

| Presence of bulky substituents | Crystallinity | May disrupt crystal packing, leading to lower melting points. |

By building a comprehensive understanding of these relationships, researchers can more efficiently develop novel this compound derivatives tailored with specific, predictable properties.

Future Horizons for this compound: A Chemical Perspective

The study of this compound and its parent scaffold, pyridazine, is entering a dynamic new phase. As a key structural motif in pharmaceuticals and functional materials, the pyridazine core is the subject of intense research aimed at unlocking its full potential. nih.gov Future efforts are focused on developing more efficient and environmentally benign synthetic methodologies, achieving a deeper mechanistic understanding of its chemical behavior, and exploring its application in cutting-edge fields of chemistry. These endeavors are poised to expand the utility of this compound and related compounds, addressing both longstanding challenges and new opportunities in heterocyclic chemistry.

Q & A

Q. Key Considerations :

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation.

- Catalysts such as palladium or copper may enhance coupling efficiency in heterocyclic systems .

Advanced: How can reaction conditions be optimized to maximize yield in this compound synthesis?

Answer:

Optimization involves:

- Temperature control : Higher temperatures (80–120°C) improve reaction kinetics but may degrade sensitive intermediates.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene minimizes side reactions .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for cross-coupling reactions can increase regioselectivity .

Q. Example Protocol :

| Parameter | Optimal Condition |

|---|---|

| Solvent | DMF |

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Temperature | 100°C |

| Time | 12 hours |

Validation : Monitor reaction progress via TLC or HPLC. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Answer:

- 1H NMR : Identifies methylamine protons (δ 2.5–3.0 ppm) and aromatic pyridazine protons (δ 7.0–8.5 ppm). Integration ratios confirm substitution patterns .

- LC-HRMS : Validates molecular weight and detects impurities (e.g., ml/z 136.088 for C₆H₉N₃) .

- FT-IR : Confirms N–H stretching (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .

Data Interpretation : Cross-reference with databases like PubChem for structural validation .

Advanced: How can contradictory biological activity data for pyridazine derivatives be resolved?

Answer:

- Systematic review : Follow Cochrane guidelines to aggregate and analyze preclinical studies, assessing bias and heterogeneity in experimental designs (e.g., cell lines, dosage variations) .

- Structure-activity relationship (SAR) : Compare analogs like N-((6-chloropyridazin-3-yl)methyl)propan-2-amine (CAS 1353977-63-X) to identify critical functional groups influencing activity .

Q. Example SAR Table :

| Compound | Bioactivity (IC₅₀) | Key Modifications |

|---|---|---|

| N-Methylpyridazin-3-amine | 12 μM | Base structure |

| 6-Chloro derivative | 5 μM | Chlorine at C6 |

| 3-Methoxy analog | 18 μM | Methoxy at C3 |

Recommendation : Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

- Matrix interference : Use GC-NPD (nitrogen-phosphorus detection) to enhance selectivity for nitrogen-containing impurities .

- Limit of detection (LOD) : LC-HRMS with isotopic labeling (e.g., ¹⁵N) improves sensitivity to <1 ppm for nitrosamine contaminants .

Q. Protocol :

Sample prep : Solid-phase extraction (C18 cartridges) to isolate analytes.

Instrumentation : GC-MS with DB-5 column (30 m × 0.25 mm) for volatile impurities .

Advanced: How do structural modifications influence the bioactivity of this compound?

Answer:

- Electron-withdrawing groups (e.g., Cl at C6): Enhance binding affinity to targets like kinases (e.g., IC₅₀ reduction from 12 μM to 5 μM) .

- Aromatic substitutions : Pyridine or benzyl groups improve solubility and metabolic stability .

Q. Case Study :

- 3-Cyclobutyl-triazolo derivative : Shows 10-fold higher anticancer activity due to improved hydrophobic interactions .

Design Strategy : Use molecular docking (AutoDock Vina) to predict binding modes before synthesis .

Basic: What purification methods are suitable for this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for analytical purity >98% .

Advanced: How to mitigate nitrosamine formation in this compound APIs?

Answer:

- Risk assessment : Screen raw materials for secondary amines and nitrosating agents (e.g., nitrites) using EMA-compliant questionnaires .

- Process controls : Avoid shared equipment with amine-containing compounds and implement in-process pH monitoring (<4.0 inhibits nitrosation) .

Analytical Validation : LC-MS/MS with MRM transitions (e.g., ml/z 74 → 42 for NDMA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.